Hydrocortisone hemisuccinate hydrate
Overview
Description
Hydrocortisone Hemisuccinate is the synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. Hydrocortisone acetate initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.
Scientific Research Applications
Impact on Severe Scorpion-Envenomed Patients
Severe Scorpion Envenomation : Bahloul et al. (2014) conducted a study to analyze if hydrocortisone hemisuccinate improves outcomes in severe scorpion-envenomated adult patients. They found that hydrocortisone hemisuccinate did not significantly improve the outcomes of these patients, including aspects like mechanical ventilation use, ICU stay length, and ICU mortality (Bahloul et al., 2014).
Scorpion Envenomation in Children : A similar study by Bahloul et al. (2013) evaluated the efficacy and safety of hydrocortisone hemisuccinate in children with severe scorpion envenomation. The study concluded that hydrocortisone hemisuccinate had limited effect in critically ill envenomated children and its use should not be recommended (Bahloul et al., 2013).
Use in Preterm Infants
- Preventing Bronchopulmonary Dysplasia : A study by Baud et al. (2016) found that low-dose hydrocortisone significantly increased survival without bronchopulmonary dysplasia in extremely preterm infants. This suggests that prophylactic low-dose hydrocortisone might be beneficial for the management of premature neonates (Baud et al., 2016).
Dermatological Applications
- Facial Serum Antiaging Effects : Garre et al. (2018) researched the antiaging efficacy of a topical serum containing L-Ascorbic acid and hydrocortisone hemisuccinate, among other ingredients. The study concluded that the serum protected against oxidative damage and dermal protein loss caused by aging, demonstrating its potential in skincare (Garre et al., 2018).
Drug Delivery Research
- Alginate Microparticles for Colonic Drug Delivery : Samak et al. (2017) explored alginate microparticles incorporating hydrocortisone hemisuccinate for potential use in colonic drug delivery. The study found that these microparticles could effectively control drug release, indicating their potential in treating inflammatory bowel disease (Samak et al., 2017).
Mechanism of Action
Target of Action
Hydrocortisone hemisuccinate, also known as hydrocortisone hydrogen succinate or simply hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Hydrocortisone hemisuccinate exerts its action by binding to and activating cytoplasmic glucocorticoid receptors . Once activated, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding leads to increased or decreased transcription of genes, resulting in the production of anti-inflammatory proteins and a decrease in osteoblast activity .
Biochemical Pathways
The activated glucocorticoid receptor-ligand complex influences several biochemical pathways. It inhibits the activity of phospholipase A2 and NF-kappa B, both of which are involved in the inflammatory response . It also promotes the expression of anti-inflammatory genes . Furthermore, hydrocortisone hemisuccinate has been found to inhibit IL-6 and IL-3 bioactivity .
Pharmacokinetics
Oral hydrocortisone has a bioavailability of approximately 96 ± 20% . It reaches a mean Cmax of 32.69nmol/L with a mean AUC of 90.63h*nmol/L at a dose of 0.2-0.3mg/kg/day . The pharmacokinetics of hydrocortisone can vary significantly from patient to patient .
Result of Action
The molecular and cellular effects of hydrocortisone hemisuccinate’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors and influencing gene transcription, it leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . This results in a reduction of inflammation and immune response .
Action Environment
The action, efficacy, and stability of hydrocortisone hemisuccinate can be influenced by various environmental factors. For instance, the compound should be preserved in tight containers . The anhydrous form loses not more than 1.0% of its weight, and the hydrous form loses not more than 4.0% of its weight when dried at 105°C for 3 hours . This suggests that exposure to moisture and heat can affect the stability of the compound .
Safety and Hazards
Future Directions
Hydrocortisone is used to treat many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, lung disorders, and certain blood cell disorders such as anemia (low red blood cells) or thrombocytopenia (low platelets) . Future research may focus on optimizing its use in these conditions and exploring new therapeutic applications.
Biochemical Analysis
Biochemical Properties
Hydrocortisone hemisuccinate is a glucocorticoid that interacts with the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes .
Cellular Effects
Hydrocortisone hemisuccinate has been shown to enhance the proliferation and differentiation of various cell types, including endothelial, epithelial, mesenchymal, and oligodendrocyte cells . It also inhibits the expression of bone differentiation markers and stimulates the expression of adipocyte differentiation markers .
Molecular Mechanism
The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days .
Temporal Effects in Laboratory Settings
The hydrolysis of Hydrocortisone hemisuccinate above pH 8 has been studied by constant pH titrations in aqueous solution and appears to involve specific hydroxyl ion catalyzed hydrolysis as the only significant reaction pathway .
Dosage Effects in Animal Models
The effects of Hydrocortisone hemisuccinate on animal models vary with different dosages
Metabolic Pathways
Hydrocortisone hemisuccinate is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Hydrocortisone hemisuccinate hydrate involves the reaction of Hydrocortisone with succinic anhydride in the presence of a catalyst and subsequent purification steps to obtain the final product.", "Starting Materials": [ "Hydrocortisone", "Succinic anhydride", "Catalyst", "Solvent" ], "Reaction": [ "Hydrocortisone is dissolved in a suitable solvent.", "Succinic anhydride is added to the solution.", "The mixture is heated to a suitable temperature in the presence of a catalyst.", "The reaction mixture is cooled and the solid product is filtered.", "The solid product is washed with a suitable solvent and dried to obtain Hydrocortisone hemisuccinate.", "Hydrocortisone hemisuccinate is further purified by recrystallization or other suitable methods to obtain Hydrocortisone hemisuccinate hydrate." ] } | |
CAS No. |
83784-20-7 |
Molecular Formula |
C25H36O9 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |
InChI Key |
AFLWPAGYTPJSEY-WYMSNYCCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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